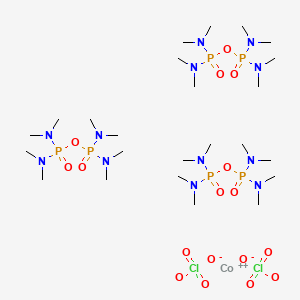
Cobalt(2+), tris(octamethylpyrophosphoramide)-, diperchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound referred to as “NIOSH/GG3455000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) database. This compound is recognized for its significance in various industrial and research applications. The NIOSH database provides comprehensive information on workplace chemicals and their hazards, helping to ensure safe handling and usage in occupational settings .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/GG3455000” involves specific synthetic routes and reaction conditions. These methods are detailed in the NIOSH Manual of Analytical Methods (NMAM), which includes protocols for sampling and analysis of contaminants in workplace air, blood, and urine . The synthetic routes typically involve a series of chemical reactions under controlled conditions to ensure the purity and efficacy of the compound.
Industrial Production Methods: Industrial production of “NIOSH/GG3455000” follows standardized procedures to maintain consistency and safety. The methods are designed to scale up the laboratory synthesis to industrial levels, ensuring that the compound is produced in sufficient quantities for various applications. The production process includes rigorous quality control measures to meet industry standards .
Chemical Reactions Analysis
Types of Reactions: “NIOSH/GG3455000” undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications in different fields .
Common Reagents and Conditions: The common reagents used in the reactions involving “NIOSH/GG3455000” include oxidizing agents, reducing agents, and catalysts. The reaction conditions, such as temperature, pressure, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from the reactions of “NIOSH/GG3455000” depend on the specific reagents and conditions used. These products are often intermediates or final compounds with enhanced properties for specific applications .
Scientific Research Applications
“NIOSH/GG3455000” has a wide range of scientific research applications. In chemistry, it is used as a reagent for various analytical methods. In biology and medicine, it plays a role in studying cellular processes and developing therapeutic agents. In industry, it is utilized in manufacturing processes and quality control .
Mechanism of Action
The mechanism of action of “NIOSH/GG3455000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in cellular functions and processes. The detailed mechanism is studied to understand its potential therapeutic and industrial applications .
Comparison with Similar Compounds
Similar Compounds: Compounds similar to “NIOSH/GG3455000” include various volatile organic compounds and other substances listed in the NIOSH database . These compounds share similar properties and applications but may differ in their specific chemical structures and reactivity.
Uniqueness: “NIOSH/GG3455000” is unique due to its specific chemical structure and the range of applications it supports. Its distinct properties make it suitable for specialized uses in research and industry, setting it apart from other similar compounds .
Properties
CAS No. |
26167-79-3 |
|---|---|
Molecular Formula |
C24H72Cl2CoN12O17P6 |
Molecular Weight |
1116.6 g/mol |
IUPAC Name |
N-[bis(dimethylamino)phosphoryloxy-(dimethylamino)phosphoryl]-N-methylmethanamine;cobalt(2+);diperchlorate |
InChI |
InChI=1S/3C8H24N4O3P2.2ClHO4.Co/c3*1-9(2)16(13,10(3)4)15-17(14,11(5)6)12(7)8;2*2-1(3,4)5;/h3*1-8H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
InChI Key |
NATJIWWPOZMWRE-UHFFFAOYSA-L |
Canonical SMILES |
CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.CN(C)P(=O)(N(C)C)OP(=O)(N(C)C)N(C)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Co+2] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-[Bis(2-cyanoethyl)phosphanyl]ethyl-(2-cyanoethyl)phosphanyl]propanenitrile](/img/structure/B12813936.png)
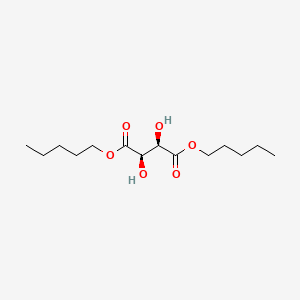

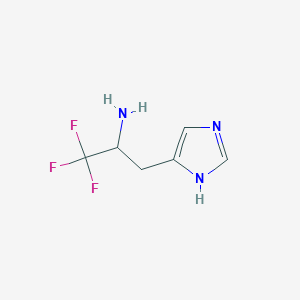
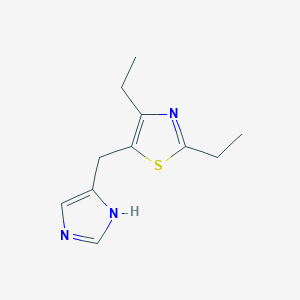
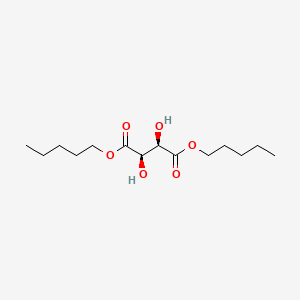

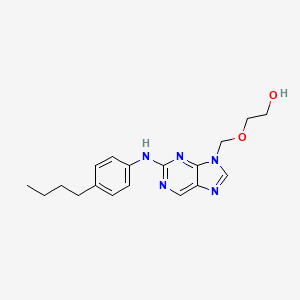

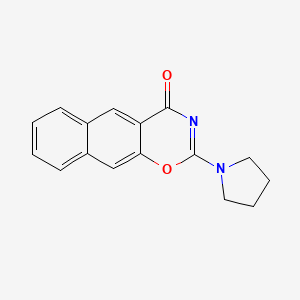
![N,N-di([1,1'-biphenyl]-4-yl)-7-bromo-9,9-dimethyl-9H-fluoren-2-amine](/img/structure/B12813984.png)
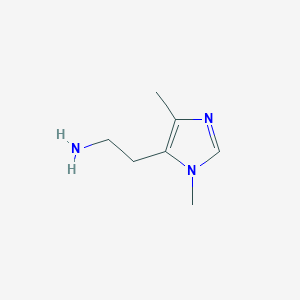

![(14S,27R)-22,33-dimethoxy-28-methyl-2,5,7,20-tetraoxa-13,28-diazaoctacyclo[25.6.2.216,19.13,10.121,25.04,8.031,35.014,39]nonatriaconta-1(33),3(39),4(8),9,16(38),17,19(37),21,23,25(36),31,34-dodecaene](/img/structure/B12814008.png)
